molecular formula C21H23N2O3+ B1238243 4,21-Dehydrogeissoschizine CAS No. 73385-56-5

4,21-Dehydrogeissoschizine

Cat. No. B1238243
CAS RN: 73385-56-5
M. Wt: 351.4 g/mol
InChI Key: CUHFIPBCFIPFJM-JXSBNBLESA-O
Attention: For research use only. Not for human or veterinary use.
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Description

4,21-dehydrogeissoschizine is an indole alkaloid that is the enol tautomer of geissoschizine, which is also dehydrogenated at the 4,21-position. It derives from a geissoschizine.

Scientific Research Applications

Metabolic Intermediate in Alkaloid Biosynthesis

4,21-Dehydrogeissoschizine has been identified as a key metabolic intermediate in the enzymatic synthesis of several alkaloids, including cathenamine, ajmalicine, 19-epiajmalicine, and tetrahydroalstonine. This compound plays a crucial role in the conversion processes catalyzed by enzymes such as cathenamine synthase (Rueffer, Kan-Fan, Husson, Stöckigt, & Zenk, 1979).

Isolation and Biomimetic Conversion

The isolation of 4,21-Dehydrogeissoschizine from plant sources and its subsequent conversion into other alkaloids demonstrates its significance in the biosynthesis of heteroyohimbine alkaloids. This process sheds light on the natural production of these compounds and their potential synthetic applications (Kan-Fan & Husson, 1979).

Role in Biomimetic Formation of Alkaloids

The biomimetic transformation of 4,21-Dehydrogeissoschizine into compounds like 5,6-dihydroflavopereirine supports its role in the biogenesis of indole alkaloids that lack a three-carbon unit at C-15. This insight contributes to our understanding of alkaloid synthesis and potential synthetic routes (Fan & Husson, 1980).

Enzymatic Studies and Characterization

The enzyme geissoschizine dehydrogenase, characterized and partially purified from Catharanthus roseus cell suspension cultures, specifically acts on geissoschizine to remove the 21α-hydrogen, indicating a unique role of 4,21-Dehydrogeissoschizine in specific alkaloid biosynthesis pathways (Pfitzner & Stöckigt, 1982).

Contribution to Neuroprotective and Antiepileptic Effects

4,21-Dehydrogeissoschizine derivatives have been found to exhibit potent neuroprotective effects against glutamate-induced cell death. This suggests its potential in developing treatments for neurological disorders (Qi et al., 2014). Additionally, geissoschizine methyl ether, a derivative, has shown to inhibit multiple neuronal channels, suggesting its role as a promising antiepileptic candidate (Xie et al., 2020).

Antinematode Activity

Derivatives of 4,21-Dehydrogeissoschizine from Uncaria rhynchophylla have demonstrated significant antinematode activities, which could have implications in developing novel antiparasitic agents (Kong et al., 2017).

Acetylcholinesterase Inhibition

Geissoschizine methyl ether N-oxide, a new alkaloid derived from 4,21-Dehydrogeissoschizine, has been identified to exhibit antiacetylcholinesterase activity. This finding is significant in the context of treatments for neurodegenerative diseases like Alzheimer's (Jiang et al., 2015).

properties

CAS RN

73385-56-5

Product Name

4,21-Dehydrogeissoschizine

Molecular Formula

C21H23N2O3+

Molecular Weight

351.4 g/mol

IUPAC Name

methyl (Z)-2-[(2S,3E,12bS)-3-ethylidene-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-5-ium-2-yl]-3-hydroxyprop-2-enoate

InChI

InChI=1S/C21H22N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/p+1/b13-3-/t16-,19-/m0/s1

InChI Key

CUHFIPBCFIPFJM-JXSBNBLESA-O

Isomeric SMILES

C/C=C\1/C=[N+]2CCC3=C([C@@H]2C[C@@H]1/C(=C/O)/C(=O)OC)NC4=CC=CC=C34

SMILES

CC=C1C=[N+]2CCC3=C(C2CC1C(=CO)C(=O)OC)NC4=CC=CC=C34

Canonical SMILES

CC=C1C=[N+]2CCC3=C(C2CC1C(=CO)C(=O)OC)NC4=CC=CC=C34

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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